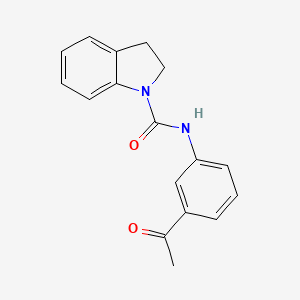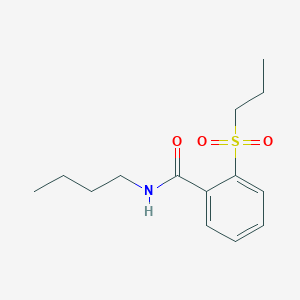![molecular formula C17H20N2O4S B4876587 N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4876587.png)
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide, also known as BDA-410, is a small molecule compound that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in various diseases and disorders.
Mécanisme D'action
The mechanism of action of N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to inhibit the activity of PI3K, Akt, and mTOR, which are key regulators of cell growth and proliferation. N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has also been found to inhibit the activity of NF-κB, which is a key regulator of inflammation. Additionally, N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to inhibit the activity of JAK and STAT, which are key regulators of immune response.
Biochemical and Physiological Effects:
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to have various biochemical and physiological effects. In cancer research, N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegeneration research, N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to have antioxidant properties and to regulate the expression of various genes involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide in lab experiments is its specificity for various signaling pathways, which allows for targeted inhibition of specific cellular processes. Additionally, N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to have low toxicity and high solubility in water, which makes it suitable for in vivo experiments. However, one of the limitations of using N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide. One direction is to investigate its potential therapeutic applications in other diseases and disorders, such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its potential use in combination therapy with other drugs. Additionally, future research could focus on identifying the optimal dosage and administration of N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide for different diseases and disorders. Finally, future research could focus on developing more cost-effective synthesis methods for N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide, which would make it more accessible for large-scale studies.
Méthodes De Synthèse
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-chloro-2-nitrophenol with sodium methoxide to form 4-methoxy-2-nitrophenol. The second step involves the reaction of 4-methoxy-2-nitrophenol with benzyl bromide to form 4-benzyloxy-2-nitrophenol. The third step involves the reaction of 4-benzyloxy-2-nitrophenol with sodium hydride to form 4-hydroxy-2-nitrophenyl benzyl ether. The fourth step involves the reaction of 4-hydroxy-2-nitrophenyl benzyl ether with dimethylamine and sulfur trioxide to form N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide.
Applications De Recherche Scientifique
N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to have potential therapeutic applications in various diseases and disorders, including cancer, inflammation, and neurodegeneration. In cancer research, N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegeneration research, N-benzyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-8-15(9-11-16)23-13-17(20)18-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCJHNRFRFKMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4876525.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4876531.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B4876536.png)

![7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4876547.png)
![7-(carboxymethyl)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B4876553.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4876568.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876574.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876577.png)

![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4876591.png)
![6-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4876596.png)